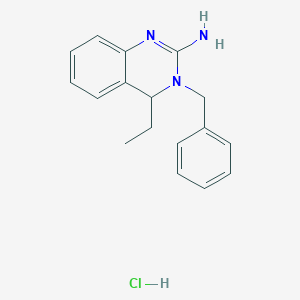
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is a quinazoline derivative with significant biological and pharmaceutical potential. This compound is characterized by its benzyl and ethyl groups attached to the quinazoline core, which is further modified by the presence of a hydrochloride moiety. Quinazolines are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The benzyl and ethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and reductive amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often employ hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted quinazolines, each with potential biological and pharmaceutical applications.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Its derivatives are used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism by which 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is compared to other quinazoline derivatives, such as:
Ciprofloxacin: A well-known antibiotic with a quinolone core.
Ranitidine: A histamine H2-receptor antagonist used to treat acid reflux.
Lapatinib: A tyrosine kinase inhibitor used in cancer therapy.
While these compounds share the quinazoline core, this compound is unique in its specific substituents and resulting biological activities.
Properties
Molecular Formula |
C17H20ClN3 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-16-14-10-6-7-11-15(14)19-17(18)20(16)12-13-8-4-3-5-9-13;/h3-11,16H,2,12H2,1H3,(H2,18,19);1H |
InChI Key |
QJSXZOLSLJBWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















